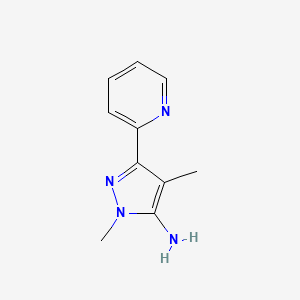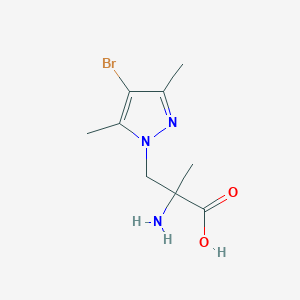
2-amino-3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoic acid is a synthetic organic compound with the molecular formula C9H15BrN4O. This compound is characterized by the presence of a pyrazole ring substituted with bromine and methyl groups, an amino group, and a methylpropanoic acid moiety. It is primarily used in research settings for its unique chemical properties.
準備方法
The synthesis of 2-amino-3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoic acid involves several steps. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting 3,5-dimethyl-1H-pyrazole with bromine to introduce the bromine substituent at the 4-position.
Amino acid formation: The brominated pyrazole is then reacted with a suitable amino acid precursor, such as 2-methylpropanoic acid, under conditions that facilitate the formation of the desired amino acid derivative.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
化学反応の分析
2-amino-3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the bromine substituent or other functional groups.
Substitution: The bromine atom in the pyrazole ring can be substituted with other groups using nucleophilic substitution reactions. Common reagents for this include sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
2-amino-3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating biological pathways involved in diseases.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 2-amino-3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The bromine and methyl groups on the pyrazole ring can influence its binding affinity to enzymes or receptors, potentially modulating their activity. The amino and carboxylic acid groups may also play a role in its interactions with biological molecules, affecting pathways involved in cellular processes.
類似化合物との比較
Similar compounds to 2-amino-3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoic acid include:
2-amino-3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoic acid: This compound has a chlorine substituent instead of bromine, which can affect its reactivity and biological activity.
2-amino-3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-ethylpropanoic acid: The ethyl group in place of the methyl group can influence its chemical properties and interactions.
2-amino-3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylbutanoic acid: The butanoic acid moiety can alter its solubility and reactivity compared to the methylpropanoic acid derivative.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties.
特性
分子式 |
C9H14BrN3O2 |
|---|---|
分子量 |
276.13 g/mol |
IUPAC名 |
2-amino-3-(4-bromo-3,5-dimethylpyrazol-1-yl)-2-methylpropanoic acid |
InChI |
InChI=1S/C9H14BrN3O2/c1-5-7(10)6(2)13(12-5)4-9(3,11)8(14)15/h4,11H2,1-3H3,(H,14,15) |
InChIキー |
LYPGFTIFJAYIHG-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NN1CC(C)(C(=O)O)N)C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(tert-Butoxy)carbonyl]-6-fluoro-2-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B15239177.png)
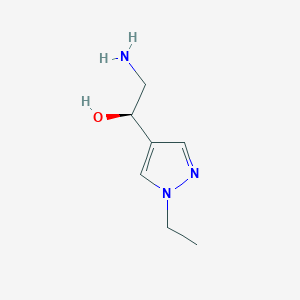
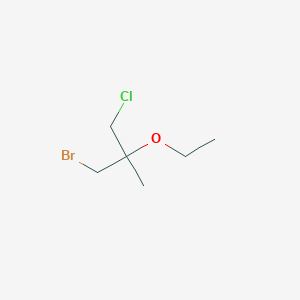

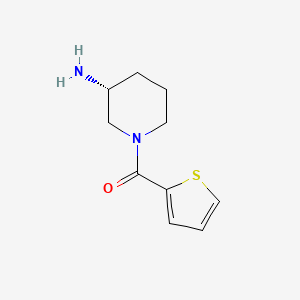
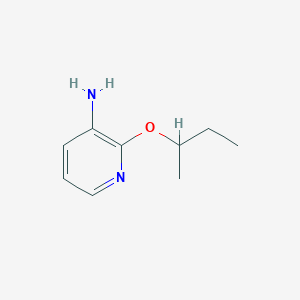
![diethyl 6-methyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-2,4-dicarboxylate](/img/structure/B15239204.png)

![1-[(Cyclopentyloxy)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B15239218.png)
![[(3Z)-2-oxo-1-phenyl-2,3-dihydro-1H-indol-3-ylidene]aminocyclopropanecarboxylate](/img/structure/B15239226.png)
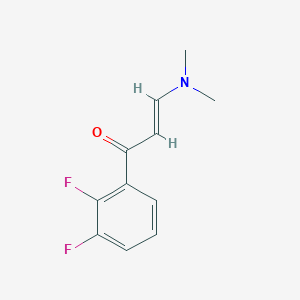
![7-(Difluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B15239250.png)
![2-{3-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol](/img/structure/B15239257.png)
